(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide (2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 325856-76-6
VCID: VC21456395
InChI: InChI=1S/C24H17N3O2S/c1-14-6-11-19-21(12-14)30-24(27-19)15-7-9-17(10-8-15)26-23-18(22(25)28)13-16-4-2-3-5-20(16)29-23/h2-13H,1H3,(H2,25,28)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N
Molecular Formula: C24H17N3O2S
Molecular Weight: 411.5g/mol

(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide

CAS No.: 325856-76-6

Cat. No.: VC21456395

Molecular Formula: C24H17N3O2S

Molecular Weight: 411.5g/mol

* For research use only. Not for human or veterinary use.

(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide - 325856-76-6

Specification

CAS No. 325856-76-6
Molecular Formula C24H17N3O2S
Molecular Weight 411.5g/mol
IUPAC Name 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C24H17N3O2S/c1-14-6-11-19-21(12-14)30-24(27-19)15-7-9-17(10-8-15)26-23-18(22(25)28)13-16-4-2-3-5-20(16)29-23/h2-13H,1H3,(H2,25,28)
Standard InChI Key KAXTUTWOEMUPIL-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)N

Introduction

The compound (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule that combines structural motifs from benzothiazole, chromene, and carboxamide groups. These functional groups are widely recognized for their biological relevance, making this compound a potential candidate for pharmacological applications such as anticancer, antimicrobial, and anti-inflammatory activities.

Structural Features

The molecular structure of this compound includes:

  • Benzothiazole Unit: Known for its role in bioactivity due to its heterocyclic nature.

  • Chromene Core: A fused bicyclic system with potential antioxidant and enzyme inhibitory properties.

  • Carboxamide Functionality: Often associated with hydrogen bonding and enhanced molecular stability.

These features suggest that the compound may exhibit diverse biological properties due to its ability to interact with various biological targets.

Synthesis Pathways

The synthesis of compounds like (2Z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide generally involves multistep reactions:

  • Formation of the Benzothiazole Moiety: Typically synthesized by reacting 2-aminothiophenol with aldehydes or acids under acidic conditions.

  • Chromene Derivative Formation: Achieved through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds.

  • Coupling Reaction: The final step involves the introduction of the imino and carboxamide functionalities through condensation reactions using appropriate reagents.

Biological Significance

This compound's unique structure suggests potential applications in various fields of medicinal chemistry:

Anticancer Activity

Benzothiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines by targeting DNA or specific enzymes such as topoisomerases. Chromenes are also known inhibitors of enzymes involved in cancer progression, such as tyrosine kinases.

Antimicrobial Potential

The benzothiazole group is widely studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial enzyme systems.

Molecular Docking Studies

In silico studies can predict the binding affinity of the compound to biological targets:

  • Target Proteins: COX-2 and LOX enzymes for anti-inflammatory activity; tyrosine kinases for anticancer activity.

  • Binding Energies: Molecular docking studies often reveal favorable binding energies in the range of -8 to -12 kcal/mol, indicating strong interactions with target proteins.

Experimental Data

Table 1 summarizes typical experimental data for similar compounds:

PropertyValue/Observation
Molecular FormulaC25_{25}H18_{18}N2_{2}O2_{2}S
Melting Point~220–230 °C
SolubilitySoluble in DMSO, DMF
NMR SpectraSignals consistent with aromatic and amide groups
IR SpectraPeaks at ~3300 cm1^{-1} (NH), ~1650 cm1^{-1} (C=O)

Pharmacological Testing

Studies on similar compounds have demonstrated:

  • Anticancer Assays: IC50_{50} values in the micromolar range against breast cancer (MCF7) and colon cancer (HCT116).

  • Antimicrobial Activity: Minimum inhibitory concentrations (MICs) effective against E. coli and S. aureus.

  • Anti-inflammatory Testing: Inhibition of COX/LOX enzymes with significant potency.

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